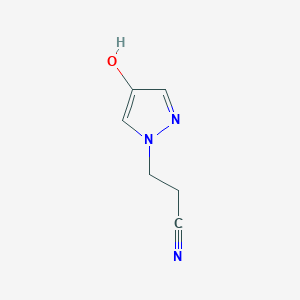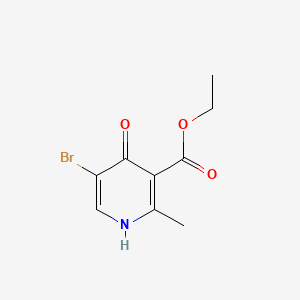
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate is a chemical compound with the molecular formula C9H10BrNO3 and a molecular weight of 260.08 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a bromine atom at the 5-position, a hydroxyl group at the 4-position, and an ethyl ester group at the 2-position of the pyridine ring. This compound is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-4-hydroxy-2-methylnicotinate typically involves the bromination of 4-hydroxy-2-methylnicotinic acid followed by esterification. One common method includes:
Bromination: The starting material, 4-hydroxy-2-methylnicotinic acid, is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position.
Esterification: The brominated product is then subjected to esterification using ethanol and a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with optimizations for yield and purity. Industrial reactors and continuous flow systems may be used to enhance efficiency and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The hydroxyl group at the 4-position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium carbonate, amines, thiols, alkoxides.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-bromo-4-oxo-2-methylnicotinate.
Reduction: this compound alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar nicotinic acid derivatives in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for the development of drugs targeting specific enzymes or receptors. Its brominated structure may impart unique pharmacological properties.
Industry: It is used in the development of new materials and chemical processes. Its reactivity and functional groups make it a valuable compound for industrial research and development.
Wirkmechanismus
The mechanism of action of Ethyl 5-bromo-4-hydroxy-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, depending on the context of its use. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its effects at the cellular and molecular levels.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-bromo-4-hydroxy-2-methylnicotinate can be compared with other similar compounds, such as:
Ethyl 5-chloro-4-hydroxy-2-methylnicotinate: Similar structure but with a chlorine atom instead of bromine. The reactivity and applications may differ due to the different halogen atom.
Ethyl 5-fluoro-4-hydroxy-2-methylnicotinate: Contains a fluorine atom, which can significantly alter its chemical properties and biological activity.
Ethyl 5-iodo-4-hydroxy-2-methylnicotinate:
The uniqueness of this compound lies in its specific combination of functional groups and the presence of a bromine atom, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10BrNO3 |
|---|---|
Molekulargewicht |
260.08 g/mol |
IUPAC-Name |
ethyl 5-bromo-2-methyl-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H10BrNO3/c1-3-14-9(13)7-5(2)11-4-6(10)8(7)12/h4H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
QCOAENKZSIFMCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(NC=C(C1=O)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


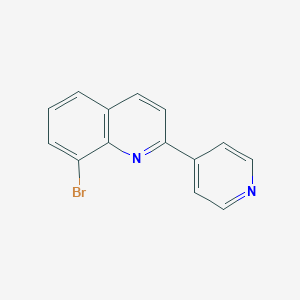
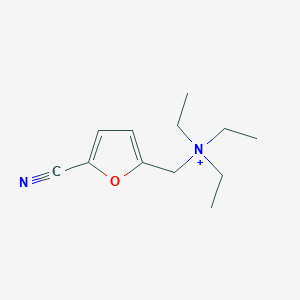
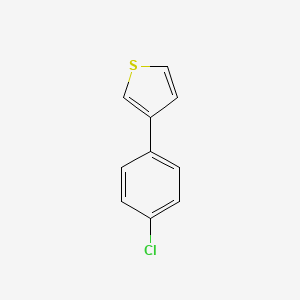
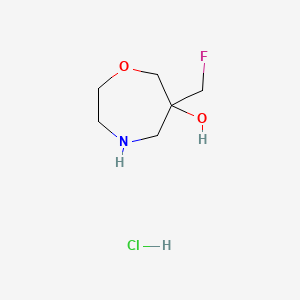
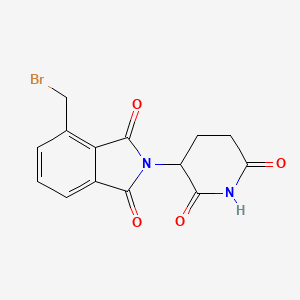
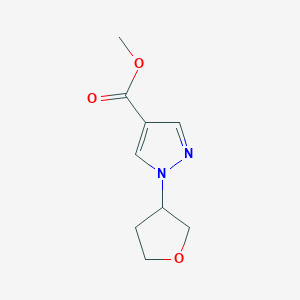
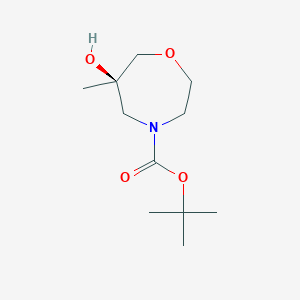
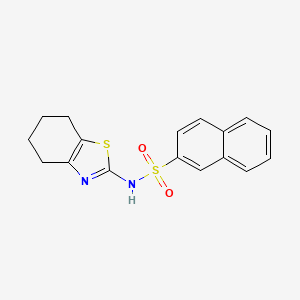
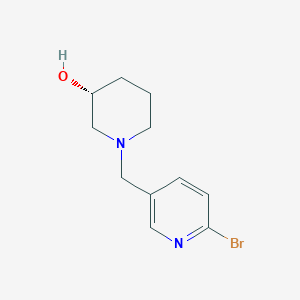
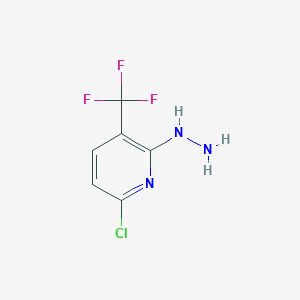
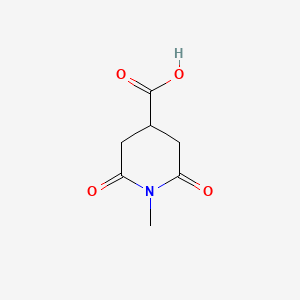
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

